2-Chloro-N-cyclohexyl-9H-purin-6-amine is a compound belonging to the purine family, characterized by its unique molecular structure which includes a chlorine atom at the 2-position and a cyclohexylamino group at the 6-position. This compound is notable for its potential biological activities, particularly as an inhibitor of adenosine deaminase, an enzyme crucial in purine metabolism. Its structural features suggest applications in medicinal chemistry, particularly in drug development for conditions such as cancer and autoimmune disorders.
The primary sources of information about 2-chloro-N-cyclohexyl-9H-purin-6-amine include scientific articles detailing its synthesis, biological activity, and potential applications. Key references include research on the synthesis of purine derivatives and their biological implications, as well as studies focused on their mechanism of action and chemical properties.
This compound can be classified under:
The synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine typically involves nucleophilic substitution reactions starting from 2,6-dichloropurine. This process can be accomplished through several methods:
The detailed procedure often includes:
The chemical reactivity of 2-chloro-N-cyclohexyl-9H-purin-6-amine is largely influenced by the chlorine substituent, which can undergo nucleophilic substitution. This allows for various functional groups to be introduced at the 2-position of the purine ring.
The primary mechanism of action for 2-chloro-N-cyclohexyl-9H-purin-6-amine involves its role as an inhibitor of adenosine deaminase. By inhibiting this enzyme, the compound increases levels of adenosine in biological systems.
Research indicates that elevated adenosine levels can have significant effects on cellular signaling pathways, potentially leading to therapeutic benefits in various diseases .
The applications of 2-chloro-N-cyclohexyl-9H-purin-6-amine are primarily centered around its biological activity:
The synthesis and characterization of 2-chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) emerged from systematic efforts to modify the purine scaffold for enhanced biological activity. Early synthetic routes involved nucleophilic displacement reactions at the C6 position of 2,6-dichloropurine, where cyclohexylamine served as the key amine source [2] [4]. This approach paralleled the development of other N6-substituted adenines, such as 2-chloro-9-cyclopentyladenine, which demonstrated dual-targeting potential [3]. The cyclohexyl moiety was strategically selected to optimize steric and hydrophobic interactions within target binding pockets, reflecting a broader trend in purine medicinal chemistry during the early 2000s. Regioselective alkylation at the N9 position proved critical, as evidenced by distinct NMR chemical shifts between N7 and N9 isomers – a challenge documented during the synthesis of related 9-cyclopentyladenine derivatives [3]. The compound’s crystalline structure was later resolved, confirming the purine ring planarity and intermolecular interactions governing its solid-state packing [8].
Table 1: Physicochemical Profile of 2-Chloro-N-cyclohexyl-9H-purin-6-amine
Property | Value |
---|---|
CAS Registry Number | 39639-45-7 |
Molecular Formula | C₁₁H₁₄ClN₅ |
Molecular Weight | 251.71 g/mol |
IUPAC Name | 2-Chloro-N-cyclohexyl-9H-purin-6-amine |
Calculated LogP | 2.82 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 66.49 Ų |
This compound belongs to the 2,6,9-trisubstituted purine class, characterized by:
Compared to first-generation purine therapeutics like the CK1δ inhibitor SR-653234 (bearing a benzimidazole at N6), the cyclohexyl group provides a balance of moderate lipophilicity (LogP ~2.8) and metabolic stability. Molecular docking studies of analogous compounds reveal that the cyclohexyl ring adopts chair or half-chair conformations when bound to A₂A adenosine receptors, with optimal van der Waals contacts in the transmembrane helical bundle [5] [7].
Table 2: Influence of 9-Position Substituents on Purine Bioactivity
9-Substituent | Target Affinity (Ki or IC₅₀) | Key Biological Effects |
---|---|---|
Cyclohexyl | A₂A AR: ~0.5-3.0 μM [3] [5] | Moderate A₂A antagonism, CK1δ inhibition |
Cyclopentyl | A₂A AR: 0.465 μM [3] | Enhanced A₂A binding vs. cyclohexyl |
Isopropyl | CK1δ: >10 μM [8] | Reduced kinase inhibition |
Tetrahydropyranyl | Not reported | Used in cytokinin analogs (e.g., BPA) |
Neurodegenerative Applications
2-Chloro-N-cyclohexyl-9H-purin-6-amine demonstrates unique polypharmacology by concurrently modulating adenosine receptors (ARs) and casein kinase 1δ (CK1δ). Its A₂A adenosine receptor (A₂A AR) antagonism (Ki ~0.5-3.0 μM) counters adenosine-mediated immunosuppression and neuroinflammation, while CK1δ inhibition (IC₅₀ ~5-10 μM) attenuates pathogenic phosphorylation of tau and α-synuclein [3] [7]. This dual-action profile aligns with the "dual anta-inhibitor" concept, where single molecules simultaneously block ARs and inhibit kinases implicated in neurodegeneration. Notably, structural analogs featuring optimized N6-benzimidazolyl groups (e.g., compound 17, IC₅₀CK1δ = 0.59 μM, KiA2A = 0.076 μM) exhibit enhanced potency, validating the core scaffold’s versatility [3].
Oncology Applications
In leukemia research, the compound’s structural framework inspires advanced Bcr-Abl inhibitors. While not directly tested against Bcr-Abl in the literature, closely related 2,6,9-trisubstituted purines (e.g., compound 11b) show:
Table 3: Multitarget Mechanisms in Disease Contexts
Disease Area | Primary Targets | Observed Cellular Effects | Therapeutic Rationale |
---|---|---|---|
Neurodegeneration | A₂A AR, CK1δ | Reduced neuroinflammation; decreased tau phosphorylation | Synergistic suppression of neuroinflammatory cascades and proteotoxicity |
Oncology (CML) | Bcr-Abl (wild-type/mutant) | Antiproliferation; G1 cell cycle arrest; suppression of p-STAT5 | Overcoming TKI resistance via mutant Bcr-Abl inhibition |
The compound’s scaffold serves as a versatile platform for generating hybrid molecules with balanced affinity profiles – a strategy critical for addressing complex pathologies like Parkinson’s disease and tyrosine-kinase-resistant leukemias. Future optimization may focus on N2 derivatization to enhance blood-brain barrier penetration for CNS applications or to improve mutant kinase selectivity in oncology [1] [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1